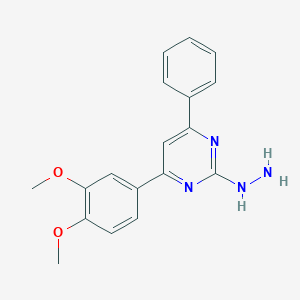![molecular formula C16H12N2O2S B5878126 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act as an electron acceptor due to the presence of a strong electron-withdrawing nitro group. This property makes 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile useful in various applications, including organic electronics and catalysis.
Biochemical and Physiological Effects:
Limited research has been conducted on the biochemical and physiological effects of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile. However, it has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further investigation in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and high purity. However, its limited solubility in common solvents and sensitivity to air and moisture can pose challenges for certain experiments.
Zukünftige Richtungen
There are several future directions for 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile research, including the development of new 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile-based organic semiconductors with improved performance, the exploration of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile as a building block in the synthesis of novel bioactive molecules, and the investigation of the biochemical and physiological effects of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile and its potential applications in various fields.
In conclusion, 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile is a chemical compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and low toxicity make it a promising candidate for further investigation in drug development and other fields. With continued research, 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile may prove to be a valuable tool for advancing scientific knowledge and improving human health and well-being.
Synthesemethoden
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile can be synthesized through a reaction between 4-methylthiophenol and 3-nitrobenzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction results in the formation of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile as a yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile has been widely studied for its potential applications in various fields, including material science, organic chemistry, and pharmaceuticals. One of the major areas of research is the development of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile-based organic semiconductors, which can be used in electronic devices such as solar cells and light-emitting diodes. 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile has also been investigated for its potential as a building block in the synthesis of novel organic molecules with various biological activities.
Eigenschaften
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-21-16-7-5-12(6-8-16)9-14(11-17)13-3-2-4-15(10-13)18(19)20/h2-10H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSAVKMVPGVKU-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)


![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)